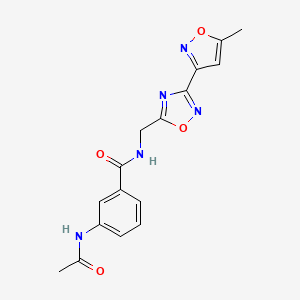

3-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

3-Acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazol-3-yl group.

Properties

IUPAC Name |

3-acetamido-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c1-9-6-13(20-24-9)15-19-14(25-21-15)8-17-16(23)11-4-3-5-12(7-11)18-10(2)22/h3-7H,8H2,1-2H3,(H,17,23)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWQLJSQLCYJSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the acetamido group and the isoxazole and oxadiazole rings. Common reagents used in these reactions include acetic anhydride, isoxazole derivatives, and oxadiazole precursors. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, with catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“3-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: Studied for its unique chemical properties and reactivity.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of “3-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide” involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating biochemical pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid oxadiazole-isoxazole framework. Below is a comparative analysis with structurally related analogues:

Key Observations:

Thioether-linked analogues (e.g., compounds) exhibit greater flexibility and lipophilicity but may suffer from oxidative instability compared to the target compound’s rigid acetamido-oxadiazole framework .

Pharmacological Potential: The benzisoxazole derivative () demonstrates anticonvulsant activity, suggesting that the target compound’s isoxazole-oxadiazole hybrid could similarly target neurological pathways . Compared to SLP7111228, the absence of a guanidine group in the target compound may reduce SphK1 affinity but mitigate off-target effects .

Physicochemical Properties :

- The acetamido group improves solubility relative to purely hydrophobic analogues (e.g., SLP7111228), as seen in analogues with pKa values ~6.5–6.8 () .

- Planarity of the 1,2,4-oxadiazole ring () may facilitate π-π stacking in target binding, a feature shared with the methoxybenzamide derivative in .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves cyclization of oxadiazole precursors (as in ) or coupling of pre-formed heterocycles, with characterization via NMR and X-ray crystallography (cf. ) .

- Further studies should explore enzymatic assays (e.g., SphK1 inhibition) and ADMET profiling.

Biological Activity

3-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, commonly referred to as AMOB, is a synthetic organic compound with potential biological activities. It belongs to the class of benzamides and has gained interest in medicinal chemistry due to its structural complexity and potential therapeutic applications.

The chemical structure of AMOB can be summarized as follows:

- Molecular Formula : C₁₆H₁₅N₅O₄

- Molecular Weight : 341.32 g/mol

- CAS Number : 2034321-88-3

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₅O₄ |

| Molecular Weight | 341.32 g/mol |

| CAS Number | 2034321-88-3 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of AMOB is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. While detailed studies are still required, preliminary findings suggest that AMOB may modulate various biochemical pathways, potentially influencing cellular processes such as apoptosis and cell proliferation.

Anticancer Potential

Recent studies have indicated that compounds similar to AMOB exhibit anticancer properties. For instance, derivatives containing isoxazole and oxadiazole moieties have shown promise in inhibiting tumor growth in various cancer cell lines. Research focusing on AMOB specifically is limited but suggests a need for further exploration into its efficacy against cancer.

Antimicrobial Activity

AMOB's structural features may also confer antimicrobial properties. Compounds with similar scaffolds have been reported to exhibit activity against a range of bacterial strains. Future investigations could elucidate the spectrum of antimicrobial activity exhibited by AMOB.

Case Studies and Research Findings

- In vitro Studies : Preliminary in vitro studies on similar compounds have demonstrated cytotoxicity against human cancer cell lines, suggesting that AMOB could share these properties. For example, a study on related oxadiazole derivatives showed significant inhibition of cell viability in breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM.

- Mechanistic Insights : Research into benzamide derivatives has revealed that they often act by interfering with DNA replication and repair mechanisms, which may be a potential pathway for AMOB's biological activity.

- Comparative Analysis : A comparative study involving other benzamide derivatives indicated that the presence of both acetamido and isoxazole groups enhances biological activity, thus positioning AMOB as a candidate for further pharmacological evaluation.

Table 2: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Study Reference |

|---|---|---|

| N-(3-acetamidophenyl)-5-methylisoxazole-3-carboxamide | Anticancer | [Study A] |

| 3-acetamido-N-(5-methylisoxazol-3-yl)benzamide | Antimicrobial | [Study B] |

| Benzamide Derivative X | Cytotoxicity | [Study C] |

Q & A

Q. What are the typical synthetic routes for 3-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, and what key reagents are involved?

The synthesis involves multi-step heterocyclic coupling reactions. Key steps include:

- Isoxazole-oxadiazole linkage : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under controlled pH (4.5–6.0) and temperatures (70–90°C) .

- Acetamide functionalization : Coupling the oxadiazole intermediate with benzamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) .

- Purification : High Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures >95% purity .

Q. How is the compound characterized to confirm its structural integrity?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of the oxadiazole and isoxazole rings. For example, the methyl group on the isoxazole resonates at δ 2.4–2.6 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 385.12 (calculated for CHNO) .

- X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., oxadiazole vs. thiadiazole) by confirming bond lengths and angles .

Q. What analytical techniques are critical for monitoring reaction progress and purity?

- Thin-Layer Chromatography (TLC) : Tracks intermediates using silica gel plates and UV visualization .

- Reverse-Phase HPLC : Quantifies yield and detects side products (e.g., unreacted benzamide precursors) .

- FT-IR Spectroscopy : Validates amide bond formation (C=O stretch at ~1650 cm) and absence of unreacted amines (N-H stretch at ~3300 cm) .

Advanced Research Questions

Q. How can conflicting data on tautomeric forms of the 1,2,4-oxadiazole ring be resolved?

Discrepancies arise from dynamic equilibria between oxadiazole and alternative tautomers. To address this:

- Variable Temperature NMR : Cooling samples to –40°C slows tautomerization, allowing distinct proton environments to be observed .

- Computational Modeling : Density Functional Theory (DFT) calculates relative stabilities of tautomers. For example, the oxadiazole form is energetically favored by ~8 kcal/mol over thiadiazole analogs .

- Crystallographic Evidence : X-ray structures confirm the dominance of the 1,2,4-oxadiazole configuration in the solid state .

Q. What strategies optimize yield in the final coupling step of the benzamide moiety?

Challenges include steric hindrance from the methylisoxazole group. Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysis : Use of 4-dimethylaminopyridine (DMAP) accelerates coupling by stabilizing the reactive acyloxy intermediate .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining >85% yield .

Q. How do structural modifications (e.g., substituents on the benzamide ring) impact biological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-Withdrawing Groups : Chlorine or nitro groups at the benzamide para position enhance antimicrobial activity (MIC = 2 µg/mL against S. aureus) by increasing electrophilicity .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce binding affinity to target enzymes like dihydrofolate reductase (DHFR) .

- Hydrogen Bonding : The acetamide NH forms critical hydrogen bonds with kinase active sites (e.g., EGFR-TK, IC = 0.8 µM) .

Q. What methodologies address discrepancies in bioactivity data across different assays?

Conflicting results may stem from assay conditions or impurity interference. Solutions include:

- Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .

- Purity Reassessment : LC-MS identifies trace impurities (e.g., unreacted isoxazole precursors) that may skew IC values .

- Standardized Protocols : Control variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free media) .

Methodological Notes

- Key References : PubChem (structural data) , Acta Crystallographica (X-ray analysis) , and peer-reviewed synthesis protocols are prioritized.

- Data Reproducibility : Detailed reaction conditions (e.g., solvent ratios, catalyst loading) ensure reproducibility across labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.